molecular formula C19H23ClO7 B1194920 Acroptilin

Acroptilin

Cat. No. B1194920
M. Wt: 398.8 g/mol
InChI Key: RFRUYYQMUJRBAN-LKUPFZQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acroptilin is a sesquiterpene lactone that is isolated from Acroptilon repens and displays anti-allergic properties. It has a role as an anti-allergic agent and a plant metabolite. It is a sesquiterpene lactone, an azulenofuran, an epoxide, an olefinic compound, a tertiary alcohol, a secondary alcohol, an organochlorine compound and an organic heterotetracyclic compound.

Scientific Research Applications

  • Structural Analysis of Acroptilin : Acroptilin, a sesquiterpene lactone isolated from Acroptilon repens, belongs to the sesquiterpene lactones of the guaiane or germacrane type. It contains two acyl residues, a hydroxyl group, and two exocyclic methylenes, one of which is conjugated with the carbonyl (Evstratova et al., 2004).

  • Toxicological Study : A study focused on the acute and subchronic toxicity of Asteraceae Centaurea repens (Acroptilon repens) extract in mice. This research aimed to uncover any adverse health effects of the plant extract, which includes acroptilin, through various clinical, hematological, biochemical, and histopathological assessments. Notably, it revealed the antihyperlipidemic properties of the aerial extract of acroptilin in a mouse model, alongside potential liver toxicity with subchronic use (Moradi, Mojab, & Arbabi Bidgoli, 2017).

  • Pharmacological Potential : The exact pharmacological roles and mechanisms of acroptilin are not clearly outlined in the available literature. However, the toxicological study and its structural analysis hint at the potential for further pharmacological exploration, especially in the realms of lipid metabolism and potential liver impacts.

properties

Product Name

Acroptilin

Molecular Formula

C19H23ClO7

Molecular Weight

398.8 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C19H23ClO7/c1-8-4-11(26-17(23)18(3,24)6-20)13-9(2)16(22)27-15(13)14-10(8)5-12(21)19(14)7-25-19/h10-15,21,24H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19-/m0/s1

InChI Key

RFRUYYQMUJRBAN-LKUPFZQBSA-N

Isomeric SMILES

C[C@@](CCl)(C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@]3([C@@H]2[C@@H]4[C@@H]1C(=C)C(=O)O4)CO3)O)O

Canonical SMILES

CC(CCl)(C(=O)OC1CC(=C)C2CC(C3(C2C4C1C(=C)C(=O)O4)CO3)O)O

synonyms

chlorohyssopifolin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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